molecular formula C15H22O3 B14608840 Furandiol CAS No. 59684-34-3

Furandiol

Cat. No.: B14608840
CAS No.: 59684-34-3
M. Wt: 250.33 g/mol
InChI Key: CJMRDWKLOVHYSM-HTUGSXCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furandiol is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of two hydroxyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Furandiol can be synthesized through several methods. One common approach involves the reduction of furfural, a furan derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced from biomass-derived furfural. The process involves catalytic hydrogenation of furfural in the presence of a suitable catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Mechanism of Action

The mechanism of action of furandiol involves its interaction with various molecular targets and pathways. The hydroxyl groups in this compound can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the furan ring can participate in hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Furandiol can be compared with other furan derivatives, such as:

This compound is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

59684-34-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(5S,5aS,8aR,9S)-5,7,7-trimethyl-4,5a,6,8,8a,9-hexahydroazuleno[5,6-c]furan-5,9-diol

InChI

InChI=1S/C15H22O3/c1-14(2)5-10-12(6-14)15(3,17)4-9-7-18-8-11(9)13(10)16/h7-8,10,12-13,16-17H,4-6H2,1-3H3/t10-,12+,13+,15+/m1/s1

InChI Key

CJMRDWKLOVHYSM-HTUGSXCWSA-N

Isomeric SMILES

C[C@@]1(CC2=COC=C2[C@H]([C@H]3[C@@H]1CC(C3)(C)C)O)O

Canonical SMILES

CC1(CC2C(C1)C(CC3=COC=C3C2O)(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.